Ethyl 4-acetamidobenzoate Ethyl 4-acetamidobenzoate N-Acetyl Benzocaine is a reagent that is used in the synthesis of DAMPA-d3.
Brand Name: Vulcanchem
CAS No.: 5338-44-3
VCID: VC21341021
InChI: InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)C
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

Ethyl 4-acetamidobenzoate

CAS No.: 5338-44-3

Cat. No.: VC21341021

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ethyl 4-acetamidobenzoate - 5338-44-3

CAS No. 5338-44-3
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name ethyl 4-acetamidobenzoate
Standard InChI InChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)
Standard InChI Key NHLOBHNRBWKNIO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C

Basic Properties and Chemical Structure

Ethyl 4-acetamidobenzoate has the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . The compound can be described as a structural derivative of benzocaine, featuring an acetyl group attached to the amino nitrogen. It belongs to the class of aromatic esters with an additional amide functional group.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of ethyl 4-acetamidobenzoate:

PropertyValue
Chemical FormulaC11H13NO3
Molecular Weight207.23 g/mol
CAS Number5338-44-3
Melting Point153.0 to 157.0 °C
Boiling Point390.8 °C at 760 mmHg
Density1.171 g/cm³
Refractive Index1.556
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents (ethanol, chloroform)
Flash Point190.2 °C
Hazard StatementH302 (Harmful if swallowed)
Precautionary StatementsP264-P270-P301+P312-P330

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Structural Identifiers and Nomenclature

Ethyl 4-acetamidobenzoate is known by several synonyms and is identifiable through various chemical notation systems:

Identifier TypeValue
IUPAC NameEthyl 4-acetamidobenzoate
SynonymsN-Acetylbenzocaine, 4-(Acetylamino)-benzoic acid ethyl ester, Ethyl 4-(acetylamino)benzoate
InChIInChI=1S/C11H13NO3/c1-3-15-11(14)9-4-6-10(7-5-9)12-8(2)13/h4-7H,3H2,1-2H3,(H,12,13)
InChI KeyNHLOBHNRBWKNIO-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C
MDL NumberMFCD00157645
PubChem CID220420

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Synthesis Methods

Several methods exist for the synthesis of ethyl 4-acetamidobenzoate, with the most common approaches involving the acetylation of ethyl 4-aminobenzoate (benzocaine).

Standard Acetylation Method

One of the most straightforward and efficient methods for synthesizing ethyl 4-acetamidobenzoate involves the acetylation of benzocaine using acetic anhydride:

  • Benzocaine (243 mg, 1.47 mmol) is heated with 2.0 mL of acetic anhydride for 30 min at 75°C in a sealed tube.

  • The reaction is cooled and quenched with 10 mL of water.

  • Solid Na2CO3 is added until pH = 8, and the reaction mixture is extracted with chloroform (2 x 10 mL).

  • The extracts are combined, dried over anhydrous sodium sulfate, and evaporated in vacuo.

  • This method typically yields a white powder with 99% purity and 82% yield .

Transacetylation Synthesis

An alternative synthesis pathway involves the transacetylation reaction between benzocaine and acetylsalicylic acid:

  • Benzocaine (13 mg, 0.079 mmol) and acetylsalicylic acid (26 mg, 0.14 mmol) are heated (neat) overnight at 70°C.

  • The resulting product is dissolved in chloroform and examined via GC/MS.

  • This method has been shown to produce significant amounts of ethyl 4-acetamidobenzoate .

This transacetylation reaction is particularly noteworthy as it has been observed in forensic chemistry contexts, where N-acetylbenzocaine was identified in illicit cocaine mixtures containing both benzocaine and acetylsalicylic acid .

Optimization of Synthesis

Recent research has focused on optimizing the synthesis of ethyl 4-acetamidobenzoate through various techniques:

  • Ultrasonic assistance: The use of ultrasonic waves during the synthesis has been shown to enhance yield and reaction efficiency, with reported yields around 98%.

  • Continuous flow reactors: Industrial production often employs continuous flow reactors to optimize reaction conditions and improve yield.

  • Purification techniques: Various methods including recrystallization or distillation are used to obtain the desired purity level.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of ethyl 4-acetamidobenzoate. Multiple spectroscopic techniques provide complementary data about the compound's structure.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectral data of ethyl 4-acetamidobenzoate provide valuable information about its structure:

Position¹H NMR (CDCl₃, ppm)¹³C NMR (CDCl₃, ppm)
Acetyl CH₃2.21 (s, 3H)24.6
Ethyl CH₃1.38 (t, 3H)14.4
Ethyl CH₂4.33 (q, 2H)60.9
Aromatic C1-126.2
Aromatic C2, C67.97 (d, 2H)130.6
Aromatic C3, C57.59 (d, 2H)118.9
Aromatic C4-142.1
Ester C=O-166.4
Amide C=O-168.7
N-H7.83 (s, 1H)-

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Infrared Spectroscopy Data

Infrared spectroscopy provides information about the functional groups present in ethyl 4-acetamidobenzoate:

Functional GroupIR Absorption (cm⁻¹)
N-H Stretch~3330
C=O (Ester)~1710
C=O (Amide)~1680
C-O-C Stretch~1275
Aromatic C=C~1600

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Mass Spectrometry Data

Mass spectrometry data of ethyl 4-acetamidobenzoate shows characteristic fragmentation patterns:

Fragmentm/zRelative Intensity
Molecular Ion [M]⁺207Strong
[M-CH₃]⁺192Medium
[M-C₂H₅]⁺178Medium
[M-C₂H₅O]⁺162Strong
[M-COCH₃]⁺164Medium
[M-C₂H₅OCO]⁺134Strong
Acylium Ion43Very Strong

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Biological Activity and Applications

Ethyl 4-acetamidobenzoate exhibits diverse biological activities and finds applications in various fields.

Antimicrobial Activity

Research has demonstrated that ethyl 4-acetamidobenzoate possesses significant antimicrobial properties against various bacterial strains and fungi:

OrganismMinimum Inhibitory Concentration (µg/mL)Zone of Inhibition (mm)
Escherichia coli5015
Staphylococcus aureus2520
Pseudomonas aeruginosa10010
Aspergillus niger7512

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These results indicate that ethyl 4-acetamidobenzoate exhibits notable antibacterial activity, particularly against Staphylococcus aureus, which is clinically relevant due to its antibiotic resistance issues.

Anti-inflammatory Activity

Beyond its antimicrobial properties, ethyl 4-acetamidobenzoate has demonstrated anti-inflammatory effects. Studies evaluating its activity using the human red blood cell (HRBC) membrane stabilization method have shown that compounds derived from ethyl 4-acetamidobenzoate exhibited stabilization percentages ranging from 64% to 75%, indicating a notable anti-inflammatory effect when compared to standard drugs like Ibuprofen.

Pharmaceutical Applications

Ethyl 4-acetamidobenzoate has several pharmaceutical applications:

  • Local anesthetic: Related to benzocaine, it can potentially function as a local anesthetic by blocking sodium channels, thereby inhibiting nerve impulse transmission.

  • Intermediate in drug synthesis: It serves as a precursor in the synthesis of various pharmaceutical agents.

  • Anti-inflammatory formulations: Its anti-inflammatory properties make it potentially useful in topical preparations.

Chemical and Industrial Applications

Beyond pharmaceutical uses, ethyl 4-acetamidobenzoate finds applications in:

  • Polymer chemistry: It can be incorporated into polymer matrices to modify their properties, such as improving thermal stability and mechanical strength .

  • Analytical chemistry: Used as a standard in chromatographic techniques for the analysis of complex mixtures .

  • Material science: Research has investigated its use in polymer synthesis and as an additive in various materials.

  • Synthesis of bioactive compounds: Serves as a starting material for synthesizing various Schiff bases and other bioactive compounds .

Comparative Analysis with Related Compounds

Understanding the relationship between ethyl 4-acetamidobenzoate and structurally similar compounds provides insight into its properties and applications.

Comparison with Benzocaine

Benzocaine (ethyl 4-aminobenzoate) is the parent compound of ethyl 4-acetamidobenzoate, with the latter essentially being the N-acetylated derivative of the former.

PropertyEthyl 4-acetamidobenzoateBenzocaine
Molecular FormulaC11H13NO3C9H11NO2
Molecular Weight207.23 g/mol165.19 g/mol
Melting Point153.0-157.0 °C88.0-92.0 °C
Water SolubilityLow1g/2500mL
Anesthetic ActivityModerateHigh
Chemical StabilityHigherLower
Reactivity of Amino GroupLower (acetylated)Higher (free amine)

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The acetylation of the amino group in ethyl 4-acetamidobenzoate significantly alters its physical properties and biological activity compared to benzocaine.

Comparison with 4-Acetamidobenzoic Acid

4-Acetamidobenzoic acid can be considered the carboxylic acid analog of ethyl 4-acetamidobenzoate:

PropertyEthyl 4-acetamidobenzoate4-Acetamidobenzoic Acid
Molecular FormulaC11H13NO3C9H9NO3
Functional GroupEthyl esterCarboxylic acid
Solubility in Organic SolventsHigherLower
AcidityVery lowHigh
ReactivitySusceptible to hydrolysisSusceptible to esterification

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The esterification of the carboxylic acid group in ethyl 4-acetamidobenzoate changes its solubility profile and reactivity compared to 4-acetamidobenzoic acid.

Crystal Structure and Non-Covalent Interactions

X-ray crystallography studies have provided valuable insights into the molecular structure and packing arrangement of ethyl 4-acetamidobenzoate in the solid state.

Crystal Structure Parameters

According to crystallographic data:

ParameterValue
Crystal SystemMonoclinic
Space GroupC 1 c 1
Unit Cell Dimensionsa = 8.4447 Å, b = 19.2810 Å, c = 7.3108 Å
Anglesα = 90.00°, β = 117.051°, γ = 90.00°
Z Value4
Z' Value1
Residual Factor0.0410

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Intermolecular Interactions

Research has shown that the crystal structure of ethyl 4-acetamidobenzoate is stabilized by several types of non-covalent interactions:

These intermolecular interactions play a crucial role in determining the physical properties of ethyl 4-acetamidobenzoate, including its melting point and solubility behavior.

Chemical Reactivity and Transformations

Ethyl 4-acetamidobenzoate can undergo various chemical transformations due to its functional groups.

Hydrolysis Reactions

The compound contains two hydrolyzable groups—the ethyl ester and the acetamido group—which can undergo hydrolysis under different conditions:

  • Ester hydrolysis: Treatment with aqueous bases results in the hydrolysis of the ester group, yielding 4-acetamidobenzoic acid.

  • Amide hydrolysis: More forcing conditions (strong acid or base, heat) can cleave the acetamido group, regenerating ethyl 4-aminobenzoate.

Reduction Reactions

Reduction of ethyl 4-acetamidobenzoate can lead to various products depending on the reducing agent and reaction conditions:

  • Ester reduction: Lithium aluminum hydride (LiAlH4) can reduce the ester group to a primary alcohol, yielding 4-acetamidobenzyl alcohol.

  • Complete reduction: More powerful reducing agents can reduce both the ester and amide functionalities.

Synthetic Applications

Ethyl 4-acetamidobenzoate serves as a versatile intermediate in the synthesis of various compounds:

  • Schiff base formation: It can be used (after deacetylation) in the synthesis of Schiff bases, which have applications in medicinal chemistry due to their antibacterial and antifungal properties .

  • Formation of hydrazides: The ester group can be transformed into a hydrazide, which serves as a precursor for heterocyclic compounds like oxadiazoles .

  • Nitration reactions: Nitration of ethyl 4-acetamidobenzoate typically occurs at the 3-position, leading to ethyl 4-acetamido-3-nitrobenzoate.

Analytical Methods for Detection and Quantification

Various analytical techniques have been developed for the detection and quantification of ethyl 4-acetamidobenzoate in different matrices.

Chromatographic Methods

MethodDetection LimitApplicationsReference
HPLC-UV0.22 μg/mLPharmaceutical formulations
GC-FIDNot specifiedForensic samples
GC-MSQualitativeIdentification in complex mixtures
TLCQualitativeReaction monitoring, purity assessment

Spectroscopic Methods

MethodFeaturesApplicationsReference
IR SpectroscopyCharacteristic bands at ~1710 and ~1680 cm⁻¹Structure confirmation, purity assessment
NMR SpectroscopyDetailed structural informationStructure elucidation, purity determination
UV-Vis SpectroscopyAbsorption maxima at specific wavelengthsQuantitative analysis in solution
Surface-Enhanced Raman Spectroscopy (SERS)Enhanced sensitivityTrace analysis

These analytical methods allow for the reliable identification and quantification of ethyl 4-acetamidobenzoate in various contexts, from quality control in pharmaceutical preparations to forensic investigations.

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